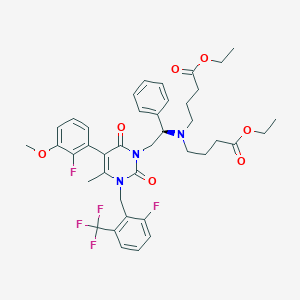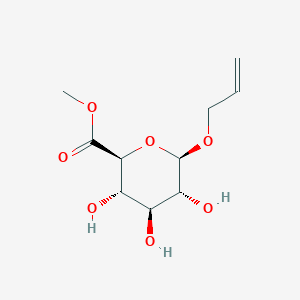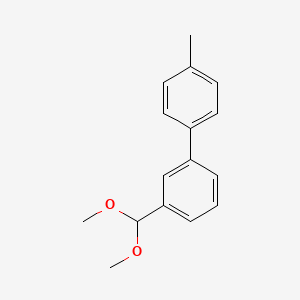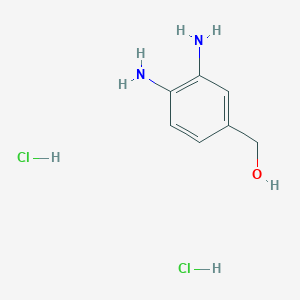
3,4-Diaminobenzyl alcohol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diaminobenzyl alcohol dihydrochloride is a chemical compound with the molecular formula C7H10N2O·2HCl. It is characterized by the presence of two amino groups (-NH2) and a hydroxymethyl group (-CH2OH) attached to a benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diaminobenzyl alcohol dihydrochloride typically involves the reduction of 3,4-diaminobenzoic acid. The reaction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction mixture is then hydrolyzed to yield the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the nitration of benzene to form nitrobenzene, followed by reduction to aniline, and subsequent reactions to introduce the amino and hydroxymethyl groups. The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Diaminobenzyl alcohol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield 3,4-diaminobenzoic acid.
Reduction: Reduction reactions can produce 3,4-diaminobenzyl alcohol.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Applications De Recherche Scientifique
3,4-Diaminobenzyl alcohol dihydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals. Additionally, it serves as a building block in the preparation of complex molecules used in medicinal chemistry and materials science.
Mécanisme D'action
3,4-Diaminobenzyl alcohol dihydrochloride is similar to other compounds such as 3,5-diaminobenzyl alcohol dihydrochloride and 2,5-diaminophenol dihydrochloride. its unique structure and reactivity profile set it apart from these compounds. The presence of the hydroxymethyl group in this compound allows for different chemical transformations and applications compared to its analogs.
Comparaison Avec Des Composés Similaires
3,5-Diaminobenzyl alcohol dihydrochloride
2,5-Diaminophenol dihydrochloride
4-Hydroxy-1,3-phenylenediammonium dichloride
Propriétés
Formule moléculaire |
C7H12Cl2N2O |
|---|---|
Poids moléculaire |
211.09 g/mol |
Nom IUPAC |
(3,4-diaminophenyl)methanol;dihydrochloride |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-6-2-1-5(4-10)3-7(6)9;;/h1-3,10H,4,8-9H2;2*1H |
Clé InChI |
FEEVEFUWQDGMKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CO)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



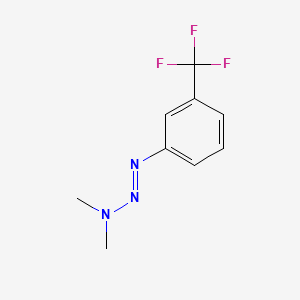
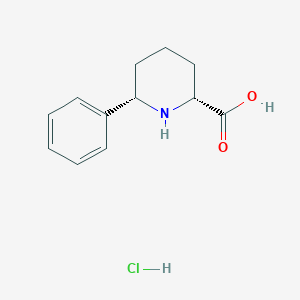
![2-(Difluoromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B15203993.png)
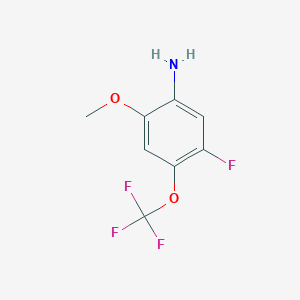
![4-Amino-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15204000.png)
![2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15204003.png)
